molecular formula C15H14FNOS B5866993 N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide

N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5866993
M. Wt: 275.3 g/mol
InChI Key: BSQNAEWMYZWULB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide, also known as FMF-04-159-1, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of thioacetamide derivatives and has been synthesized using various methods.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival, proliferation, and growth. By inhibiting this pathway, N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and HDAC. It has also been found to induce oxidative stress and DNA damage in cancer cells. In addition, N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide has been found to have low toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide is its high potency and selectivity against cancer cells. This compound has shown low toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to understand the mechanism of action of N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide and to identify potential biomarkers for patient selection. Overall, N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide shows great promise as a potential anticancer agent, and further studies are needed to fully understand its potential.

Synthesis Methods

N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide has been synthesized using various methods, including the reaction of 2-fluoroaniline with 4-methylthiophenol in the presence of acetic anhydride. Another method involves the reaction of 2-fluoroaniline with 4-methylphenylthiocyanate in the presence of sodium methoxide. Both methods have shown high yields and purity of the final product.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQNAEWMYZWULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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